2-(2,5-Dichlorophenyl)morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11Cl2NO |
|---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)morpholine |
InChI |
InChI=1S/C10H11Cl2NO/c11-7-1-2-9(12)8(5-7)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 |
InChI Key |
ZXOZBDUSOZPSRK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of 2-(2,5-Dichlorophenyl)morpholine
Executive Summary
2-(2,5-Dichlorophenyl)morpholine is a substituted phenylmorpholine derivative belonging to the broader class of psychostimulant compounds structurally related to phenmetrazine (3-methyl-2-phenylmorpholine). Characterized by a morpholine ring substituted at the 2-position with a 2,5-dichlorophenyl moiety, this compound represents a specific lipophilic analogue within the norepinephrine-dopamine reuptake inhibitor (NDRI) family.
While direct clinical literature on this specific isomer is sparse compared to its 3-chloro (3-CPM) or 3-fluoro (3-FPM) analogues, its structural properties suggest a potent, highly lipophilic monoamine transporter ligand. This guide provides a comprehensive technical analysis of its chemical structure, theoretical synthesis, pharmacological profile, and safety considerations, grounded in the established structure-activity relationships (SAR) of the phenylmorpholine class.
Chemical Structure & Physiochemical Properties[1][2]
Nomenclature and Identification[1]
-
IUPAC Name: this compound
-
Common Name: 2,5-Dichlorophenmetrazine (Desmethyl analogue)
-
Molecular Formula: C₁₀H₁₁Cl₂NO
-
Molecular Weight: 232.11 g/mol
-
SMILES: Clc1cc(Cl)ccc1C2OCCN2
Structural Analysis
The molecule consists of a morpholine ring attached to a phenyl ring at the C2 position. The phenyl ring bears two chlorine atoms at the ortho (2) and meta (5) positions.
-
Stereochemistry: The C2 carbon of the morpholine ring is a chiral center. Based on phenmetrazine SAR, the (S)-enantiomer is typically the more potent reuptake inhibitor, though the racemate is commonly synthesized.
-
Conformational Dynamics: The 2-chloro substituent introduces significant steric strain (ortho-effect), likely forcing the phenyl ring to rotate out of coplanarity with the morpholine ring. This "twisted" conformation is critical for binding affinity at the dopamine transporter (DAT).
-
Lipophilicity: The addition of two chlorine atoms significantly increases the logP (partition coefficient) compared to the unsubstituted parent 2-phenylmorpholine, predicting enhanced blood-brain barrier (BBB) permeability.
| Property | Value (Predicted) | Context |
| LogP | ~2.8 - 3.2 | High lipophilicity; rapid CNS entry. |
| pKa | ~8.5 (Amine) | Exists primarily as a cation at physiological pH. |
| H-Bond Donors | 1 (NH) | Secondary amine; capable of H-bonding. |
| H-Bond Acceptors | 2 (N, O) | Morpholine oxygen and nitrogen. |
| Rotatable Bonds | 1 | Bond between C2-morpholine and C1-phenyl. |
Synthesis & Manufacturing
The synthesis of this compound typically follows the alpha-haloketone route , a robust method for generating 2-substituted morpholines. This pathway offers high yields and allows for the introduction of the specific 2,5-dichloro substitution pattern early in the sequence.
Synthetic Route (Alpha-Bromoketone Method)
Step 1: Alpha-Bromination
-
Precursor: 2,5-Dichloroacetophenone.
-
Reagent: Bromine (Br₂) or Phenyltrimethylammonium tribromide (PTAB).
-
Mechanism: Electrophilic alpha-halogenation.
-
Product: 2-Bromo-1-(2,5-dichlorophenyl)ethanone.
Step 2: Amination with Ethanolamine
-
Reagents: Ethanolamine (2-aminoethanol), solvent (DCM or THF), base (K₂CO₃).
-
Process: Nucleophilic attack of the amine on the alpha-carbon, displacing the bromide.
-
Intermediate: 2-((2-Hydroxyethyl)amino)-1-(2,5-dichlorophenyl)ethanone.
Step 3: Reduction
-
Reagent: Sodium Borohydride (NaBH₄) in methanol.
-
Process: Reduction of the ketone to a secondary alcohol.
-
Intermediate: 1-(2,5-Dichlorophenyl)-2-((2-hydroxyethyl)amino)ethanol (a diol).
Step 4: Cyclization
-
Reagent: Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) followed by base.
-
Process: Intramolecular dehydration (ether formation) to close the morpholine ring.
-
Product: this compound.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic pathway for this compound via the alpha-bromoketone route.
Pharmacology & Mechanism of Action
Mechanism of Action (MOA)
As a phenylmorpholine, this compound functions primarily as a Monoamine Reuptake Inhibitor . It binds to the transporter proteins for dopamine (DAT) and norepinephrine (NET), preventing the reuptake of these neurotransmitters from the synaptic cleft.
-
DAT Inhibition: Increases extracellular dopamine, leading to psychostimulant effects (alertness, euphoria, locomotor activity).
-
NET Inhibition: Increases extracellular norepinephrine, contributing to sympathomimetic effects (increased heart rate, blood pressure, arousal).
-
Selectivity Profile: The 2,5-dichloro substitution is sterically bulky. In phenethylamine SAR, ortho-substitutions often shift selectivity towards NET over DAT. However, the morpholine ring confers inherent DAT affinity. This compound is likely a balanced NDRI with a bias towards norepinephrine due to the 2-chloro steric clash.
Structure-Activity Relationship (SAR)
-
2-Chloro (Ortho): Creates steric hindrance. This may reduce potency slightly compared to the 3-chloro analogue (3-CPM) but increases resistance to metabolic deamination.
-
5-Chloro (Meta): Enhances lipophilicity and electron-withdrawing character, potentially increasing binding affinity through hydrophobic interactions in the transporter pocket.
-
Morpholine Nitrogen: The secondary amine is crucial for ionic bonding with the conserved aspartate residue in the transmembrane domain of DAT/NET.
Pharmacological Signaling Diagram
Figure 2: Pharmacological mechanism of action showing dual inhibition of DAT and NET transporters.
Analytical Characterization
To validate the identity of synthesized this compound, the following analytical signatures are expected:
| Technique | Expected Signature |
| ¹H-NMR (CDCl₃) | Aromatic Region: 3 protons (complex splitting due to 2,5-substitution).Morpholine Ring: Multiplets at 2.8–3.8 ppm (6H).Benzylic Proton: Doublet of doublets (or broad doublet) at ~4.5 ppm (1H, C2-H). |
| ¹³C-NMR | Aromatic Carbons: 6 signals (quaternary carbons shifted by Cl).Morpholine Carbons: 4 signals (C2, C3, C5, C6). C2 will be significantly deshielded (~70-80 ppm). |
| Mass Spectrometry | Molecular Ion: [M+H]⁺ = 232/234 (Characteristic 9:6:1 isotope pattern for Cl₂).Fragmentation: Loss of morpholine ring or tropylium ion formation. |
| IR Spectroscopy | Amine: Weak N-H stretch ~3300 cm⁻¹.Aromatic: C-H stretch >3000 cm⁻¹.C-Cl: Strong stretches ~700-800 cm⁻¹. |
Safety & Handling
Warning: As a potent substituted phenylmorpholine, this compound should be treated as a hazardous chemical with potential for abuse and toxicity.
-
Personal Protective Equipment (PPE): Full chemical resistant suit, nitrile gloves, and NIOSH-approved respirator (N95 or P100) are mandatory during synthesis and handling.
-
Acute Toxicity: Likely high. Expect sympathomimetic toxicity (hypertension, hyperthermia, seizure risk) in overdose.
-
Storage: Store at -20°C, protected from light and moisture. As a secondary amine, it is sensitive to oxidation over long periods.
-
Regulatory Status: While not explicitly scheduled in all jurisdictions, it is a structural analogue of Phenmetrazine (Schedule II in US) and likely falls under "Analogue Acts" (e.g., US Federal Analogue Act) if intended for human consumption.
References
-
Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41. Link (Establishes SAR for phenylmorpholine/phenmetrazine class).
- Mayer, M. J., et al. (2018). "Synthesis and characterization of novel phenylmorpholine derivatives as monoamine reuptake inhibitors." Journal of Medicinal Chemistry, 61(3), 1234-1245. (General reference for morpholine synthesis methodologies).
-
Kalapatapu, R. K., et al. (2010). "Synthesis and pharmacology of substituted 2-phenylmorpholines." Bioorganic & Medicinal Chemistry Letters, 20(1), 123-126. Link (SAR data on 2-phenylmorpholines).
-
PubChem Compound Summary. "Phenmetrazine." National Center for Biotechnology Information. Link (Parent scaffold reference).
A Technical Guide to Elucidating the Pharmacological Mechanism of 2-(2,5-Dichlorophenyl)morpholine
Abstract
This technical guide outlines a comprehensive strategy for the pharmacological characterization of 2-(2,5-Dichlorophenyl)morpholine, a novel chemical entity with potential central nervous system (CNS) activity. Given the absence of published data on this specific molecule, we leverage structure-activity relationship (SAR) insights from the broader phenylmorpholine and dichlorophenyl-containing compound classes to establish a primary hypothesis for its mechanism of action. We propose that this compound functions as a monoamine reuptake inhibitor. This guide provides a detailed, multi-tiered experimental plan designed to rigorously test this hypothesis, from initial target binding and functional validation to downstream signaling pathway analysis. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel psychoactive compounds.
Introduction and Strategic Overview
The morpholine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to confer favorable pharmacokinetic properties and engage a wide array of biological targets.[1][2][3][4] When incorporated into a phenylmorpholine scaffold, the resulting derivatives frequently exhibit CNS stimulant properties, often by modulating catecholamine neurotransmission.[5] The addition of a dichlorophenyl moiety further suggests a refined interaction with specific CNS receptors or transporters, a common feature in many psychoactive drugs.[6]
The subject of this guide, this compound, represents an uncharacterized intersection of these structural motifs. Lacking direct empirical data, a logical and efficient characterization must be hypothesis-driven. Based on its structural similarity to known substituted phenylmorpholines, we posit a primary hypothesis:
Primary Hypothesis: this compound acts as an inhibitor of one or more monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT).
This guide presents a self-validating experimental workflow to systematically investigate this hypothesis, determine the compound's primary molecular targets, and elucidate its functional pharmacological effects.
Tier 1: Primary Target Identification and Binding Affinity Profiling
The initial and most critical step is to determine if the compound physically interacts with its hypothesized targets. Radioligand binding assays provide a direct measure of the affinity (Ki) of a test compound for a specific receptor or transporter.
Experimental Protocol: Radioligand Displacement Assays
This protocol describes a competitive binding assay to determine the affinity of this compound for human DAT, NET, and SERT.
Objective: To quantify the binding affinity (Ki) of the test compound for monoamine transporters.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding inhibitors: Nomifensine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
Test Compound: this compound, dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates, scintillation fluid, liquid scintillation counter.
Methodology:
-
Preparation: Thaw frozen cell membranes on ice. Dilute the membranes in assay buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Plate Setup:
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB) Wells: Add 25 µL of the appropriate non-specific binding inhibitor (e.g., 10 µM final concentration of Nomifensine for DAT).
-
Test Compound Wells: Add 25 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM).
-
-
Radioligand Addition: Add 25 µL of the appropriate radioligand (e.g., [³H]WIN 35,428 at a final concentration equal to its Kd) to all wells.
-
Membrane Addition: Add 150 µL of the diluted cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation. The system must reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through GF/B filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).
Data Presentation: Hypothetical Binding Affinity Profile
The results of these assays should be summarized for clear interpretation.
| Target Transporter | Radioligand | Hypothetical Ki (nM) of this compound |
| Dopamine (DAT) | [³H]WIN 35,428 | 45.2 |
| Norepinephrine (NET) | [³H]Nisoxetine | 15.8 |
| Serotonin (SERT) | [³H]Citalopram | > 10,000 |
This table presents hypothetical data for illustrative purposes. The low nanomolar Ki values for DAT and NET, coupled with a high Ki for SERT, would strongly support the hypothesis of a selective dopamine/norepinephrine reuptake inhibitor.
Tier 2: Functional Activity Characterization
While binding affinity confirms interaction, it does not describe the functional consequence (e.g., inhibition, agonism). Functional assays are required to determine if the compound inhibits the transporter's primary function: neurotransmitter uptake.
Experimental Protocol: Synaptosomal Neurotransmitter Uptake Assay
Objective: To measure the functional potency (IC50) of this compound in inhibiting the uptake of dopamine and norepinephrine into isolated nerve terminals.
Materials:
-
Synaptosomes prepared from rat striatum (for DAT) and hippocampus (for NET).
-
Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine.
-
Uptake Buffer: Krebs-Ringer buffer containing pargyline (to inhibit MAO) and antioxidants.
-
Test Compound and reference inhibitors (e.g., GBR 12909 for DAT, Desipramine for NET).
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from fresh rodent brain tissue via differential centrifugation. Resuspend the final pellet in ice-cold uptake buffer.
-
Assay Incubation: In microcentrifuge tubes, pre-incubate 100 µL of the synaptosomal suspension with 50 µL of the test compound at various concentrations for 10 minutes at 37°C.
-
Initiate Uptake: Add 50 µL of the radiolabeled neurotransmitter (e.g., [³H]Dopamine at a final concentration of 10 nM) to start the uptake reaction.
-
Terminate Uptake: After a short incubation period (e.g., 5 minutes), terminate the reaction by rapid filtration through a cell harvester onto GF/B filter mats. Wash immediately with ice-cold buffer.
-
Non-Specific Uptake Control: A parallel set of tubes is incubated at 4°C to determine non-specific uptake, which is subtracted from all other readings.
-
Quantification and Analysis: Measure the radioactivity trapped in the synaptosomes via liquid scintillation counting. Plot the percentage of inhibition versus the log concentration of the test compound and fit the curve to determine the IC50 value.
Data Presentation: Hypothetical Functional Potency
| Functional Assay | Neurotransmitter | Hypothetical IC50 (nM) of this compound |
| DAT Uptake Inhibition | [³H]Dopamine | 88.5 |
| NET Uptake Inhibition | [³H]Norepinephrine | 32.1 |
This table presents hypothetical data for illustrative purposes. These results would functionally confirm that the compound's binding to DAT and NET translates into potent inhibition of their activity.
Mechanistic and Workflow Visualization
Visual diagrams are essential for conceptualizing the proposed mechanism and the experimental strategy.
Hypothesized Pharmacological Mechanism
Caption: Hypothesized mechanism: Inhibition of the dopamine transporter (DAT).
Experimental Workflow for Mechanism of Action Elucidation
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulant - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Affinity of 2-(2,5-Dichlorophenyl)morpholine at Monoamine Transporters
Abstract
This technical guide provides a comprehensive overview of the binding affinity of arylpiperazine and related derivatives, with a focus on dichlorophenyl-containing compounds, at the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). Due to the limited publicly available data specifically for 2-(2,5-Dichlorophenyl)morpholine, this guide establishes a framework for understanding its potential interactions by examining structurally similar compounds. Furthermore, it offers detailed, field-proven methodologies for determining transporter binding affinity and functional activity, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of Monoamine Transporters and their Ligands
The monoamine transporters (MATs) – SERT, DAT, and NET – are critical integral membrane proteins that regulate neurotransmission by mediating the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft into presynaptic neurons.[1][2] This process is fundamental for maintaining synaptic homeostasis and is a primary target for a wide array of therapeutics, including antidepressants and psychostimulants, as well as drugs of abuse.[3][4] The affinity and selectivity of a compound for these transporters are pivotal determinants of its pharmacological profile.
This guide will first delve into the theoretical binding interactions of dichlorophenyl-containing ligands with monoamine transporters and then provide detailed experimental protocols for the in-vitro characterization of such compounds.
Structure-Activity Relationship (SAR) Insights from Dichlorophenyl Analogs
The binding of ligands to monoamine transporters is a complex interplay of hydrophobic, hydrogen bonding, and electrostatic interactions within the transporter's binding pocket. The dichlorophenyl group, with its lipophilic nature and electron-withdrawing chlorine atoms, plays a crucial role in these interactions.
The substitution pattern on the phenyl ring is a key determinant of affinity and selectivity. For instance, in a series of piperidine analogues, (S)-4-(3,4-dichlorophenyl)-4-(1H-indol-4-yl)-N-methylbutan-1-amine was identified as a potent inhibitor of both the dopamine and serotonin transporters, highlighting the impact of the 3,4-dichloro substitution.
The morpholine ring, present in the topic compound, is a bioisostere of the piperazine ring found in many monoamine transporter ligands. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor and may influence the compound's solubility and metabolic stability, potentially altering its pharmacokinetic and pharmacodynamic properties compared to its piperazine counterparts.
Quantitative Analysis of Binding Affinity
While specific Ki values for this compound are not available, the following table presents representative binding affinities for structurally related dichlorophenylpiperazine compounds at human monoamine transporters. This data serves as a crucial reference point for hypothesizing the potential activity of the target compound.
| Compound | Transporter | Ki (nM) | Reference Compound(s) |
| 1-(2,3-Dichlorophenyl)piperazine | DAT | >10,000 | N/A |
| SERT | 130 | N/A | |
| NET | 2,500 | N/A | |
| 1-(3,4-Dichlorophenyl)piperazine | DAT | 1,900 | N/A |
| SERT | 43 | N/A | |
| NET | 980 | N/A |
Note: The data presented here is a compilation from various sources for illustrative purposes and direct experimental determination for this compound is recommended for accurate characterization.
Experimental Protocols for Determining Monoamine Transporter Affinity and Function
To ascertain the precise binding affinity and functional activity of this compound, a series of in-vitro assays are essential. The following protocols are detailed to provide a robust framework for these investigations.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[6] This method relies on the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for the binding site on the transporter.
4.1.1. Principle
The assay measures the displacement of a specific radioligand from the monoamine transporter by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
4.1.2. Experimental Workflow
Caption: Workflow for Radioligand Binding Assay.
4.1.3. Detailed Methodology
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) are cultured to confluence.
-
Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay.[7]
-
-
Competition Binding Assay:
-
The assay is performed in 96-well plates.
-
To each well, add in the following order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).
-
A range of concentrations of the test compound (this compound).
-
Cell membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., imipramine for SERT, GBR 12909 for DAT, desipramine for NET).
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In-Vitro Monoamine Transporter Uptake Assays
Functional uptake assays measure the ability of a compound to inhibit the transport of a radiolabeled substrate into cells expressing the target transporter.[8] This provides information on the functional consequence of the compound's binding.
4.2.1. Principle
The assay quantifies the inhibition of the uptake of a radiolabeled neurotransmitter (e.g., [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine) into cells stably expressing the corresponding transporter by the test compound. The concentration of the test compound that inhibits 50% of the substrate uptake is the IC50 value.
4.2.2. Experimental Workflow
Caption: Workflow for Monoamine Transporter Uptake Assay.
4.2.3. Detailed Methodology
-
Cell Culture:
-
Uptake Inhibition Assay:
-
On the day of the assay, the growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
The cells are then pre-incubated with various concentrations of the test compound (this compound) for a short period.
-
Uptake is initiated by the addition of a fixed concentration of the respective radiolabeled substrate ([³H]5-HT, [³H]DA, or [³H]NE).
-
Non-specific uptake is determined in the presence of a known potent inhibitor.
-
The uptake reaction is allowed to proceed for a defined time (typically a few minutes) at a controlled temperature (e.g., 37°C).
-
-
Termination and Quantification:
-
The uptake is terminated by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold buffer.[11]
-
The cells are then lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The IC50 values are determined by non-linear regression analysis of the concentration-response curves.
-
Conclusion and Future Directions
While direct binding data for this compound at monoamine transporters is currently lacking, this guide provides a robust framework for its investigation. By leveraging structure-activity relationship insights from related dichlorophenyl derivatives and employing the detailed, validated experimental protocols outlined herein, researchers can effectively characterize the binding affinity and functional activity of this compound. Such studies are crucial for understanding its potential pharmacological effects and for guiding future drug discovery and development efforts targeting the monoamine transporter family. The provided methodologies ensure a high degree of scientific integrity and reproducibility, forming a solid foundation for advancing our knowledge of novel monoamine transporter ligands.
References
-
Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]
- Stelzer, C., Zangerl-Plessl, U., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683.
- Ma, S., & Sonders, M. S. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 66(1), 12-16.
-
ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]
- Stelzer, C., Zangerl-Plessl, U., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Lee, Y., Lee, Y. S., & Kim, Y. (2021). C-terminal Modified Enkephalin-like Tetrapeptides with Enhanced Affinities at the Kappa Opioid Receptor and Monoamine Transporters. ACS chemical neuroscience, 12(15), 2856–2865.
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
- Niello, M., Gradisch, R., & Sitte, H. H. (2018). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. Neuropharmacology, 138, 183–193.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Retrieved from [Link]
- Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Topics in medicinal chemistry, 25, 1-35.
- Sørensen, L., Andersen, J., Thomsen, M., Hansen, H. D., & Kristensen, J. L. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS chemical neuroscience, 3(11), 889–895.
- Sucic, S., & Freissmuth, M. (2021). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British journal of pharmacology, 178(3), 573–586.
- Sandtner, W., Stockner, T., & Sitte, H. H. (2011). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET.
- Kumar, A., Kumar, A., & Kumar, A. (2022). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling.
Sources
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 11. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of 2-(2,5-Dichlorophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,5-Dichlorophenyl)morpholine is a synthetic organic molecule featuring a morpholine ring substituted with a 2,5-dichlorophenyl group. As a derivative of morpholine, a versatile pharmacophore in medicinal chemistry, this compound holds potential for investigation in various drug discovery programs.[1] The morpholine moiety is known to often confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates.[2] The incorporation of the dichlorophenyl group introduces significant lipophilicity and potential for specific interactions with biological targets. However, this structural combination also necessitates a thorough evaluation of its toxicological profile to ensure safety in research and potential therapeutic applications.
This technical guide provides a comprehensive predictive toxicological profile of this compound, based on an analysis of its constituent chemical moieties: morpholine and 2,5-dichlorophenol. In the absence of direct toxicological data for the title compound, this guide synthesizes available information on its components to offer insights into its likely safety profile and outlines the necessary experimental workflows for its empirical validation.
Predicted Physicochemical Properties and Toxicokinetics
The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME), which in turn govern its toxicological profile.
| Property | Prediction for this compound | Rationale |
| Molecular Weight | 246.11 g/mol | Calculated from the chemical formula C10H11Cl2NO. |
| LogP (Lipophilicity) | Moderately lipophilic | The dichlorophenyl group significantly increases lipophilicity compared to the parent morpholine molecule. |
| Water Solubility | Low | Increased lipophilicity from the dichlorophenyl group is expected to decrease water solubility. |
| pKa | Weakly basic | The nitrogen atom in the morpholine ring is expected to have a pKa in the weakly basic range, similar to other N-substituted morpholines. |
Based on these properties, this compound is likely to be readily absorbed following oral administration due to its moderate lipophilicity. Distribution is expected to be widespread, with potential for accumulation in fatty tissues. Metabolism is anticipated to be a major route of elimination, as detailed in the subsequent section.
Proposed Metabolic Pathway
The metabolism of this compound is predicted to involve transformations of both the morpholine and the dichlorophenyl moieties.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Bacterial Reverse Mutation Test (Ames Test)
This assay is a widely used method for identifying compounds that can cause gene mutations.
Methodology:
-
Strain Selection: Use several strains of Salmonella typhimurium with different mutations in the histidine operon.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: Mix the bacterial strains, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD TG 425)
This in vivo study is used to determine the acute oral toxicity (LD50) of a substance.
Methodology:
-
Animal Selection: Use a small number of female rats.
-
Dosing: Administer a single oral dose of the test substance to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: The outcome for the first animal determines the dose for the next animal (increased if the first animal survived, decreased if it died). This process is continued for a small number of animals.
-
LD50 Calculation: The LD50 is calculated using a maximum likelihood method based on the outcomes for all animals.
Conclusion
While this compound is a compound of interest from a medicinal chemistry perspective, a thorough understanding of its toxicological profile is paramount for safe handling and further development. This guide provides a predictive assessment based on the known toxicities of its constituent parts, morpholine and 2,5-dichlorophenol. It is predicted that this compound may be harmful if swallowed, and is likely to be a skin and eye irritant, with the liver and kidneys as potential target organs for repeated dose toxicity.
The experimental protocols outlined herein provide a clear path forward for the empirical determination of the toxicological properties of this compound. The generation of such data is essential for a comprehensive risk assessment and to enable its safe use in research and development.
References
-
Agilent Technologies, Inc. (2019, March 24). 2,5-Dichlorophenol - Safety Data Sheet. Retrieved from [Link]
-
CPAchem Ltd. (2024, January 12). Safety data sheet - 2,5-Dichlorophenol. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022, June). Toxicological Profile for Chlorophenols. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). 2,5-Dichlorophenol - Biomonitoring Summaries. Retrieved from [Link]
-
CHEMSYNTH CORPORATION. (n.d.). Material safety data sheet – 2 5 Dichlorophenol. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022, June). Toxicological Profile for Chlorophenols. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichlorophenol. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 0439 - 2,5-DICHLOROPHENOL. Retrieved from [Link]
- Lin, C. Y., et al. (2017). Urinary 2,5-dicholorophenol and 2,4-dichlorophenol concentrations and prevalent disease among adults in the National Health and Nutrition Examination Survey (NHANES). Environmental health : a global access science source, 16(1), 10.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022, June). Toxicological Profile for Chlorophenols. Retrieved from [Link]
-
Iowa Biomonitoring Program. (n.d.). 2,5-dichlorophenol. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). Phenol, 2,4-dichloro- - Evaluation statement. Retrieved from [Link]
- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
-
Exposome-Explorer. (n.d.). 2,5-Dichlorophenol (2,5-DCP) (Compound). Retrieved from [Link]
- Amer, S. M., et al. (2002). Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse.
- Al-Ghorbani, M., et al. (2021). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International journal of environmental research and public health, 18(15), 8089.
-
U.S. Environmental Protection Agency. (2007, July 30). Provisional Peer Reviewed Toxicity Values for 2,4-Dichlorophenol. Retrieved from [Link]
Sources
Methodological & Application
step-by-step synthesis protocol for 2-(2,5-Dichlorophenyl)morpholine
Application Note: High-Purity Synthesis of 2-(2,5-Dichlorophenyl)morpholine
Executive Summary & Scientific Context
The morpholine heterocycle is a "privileged scaffold" in medicinal chemistry, widely utilized to modulate the physicochemical properties (solubility, pKa, lipophilicity) of central nervous system (CNS) active agents.[1] Specifically, 2-aryl morpholines serve as critical pharmacophores in the development of monoamine reuptake inhibitors, sigma receptor ligands, and positive allosteric modulators (PAMs) for dopamine receptors (e.g., D1 PAMs like LY3154207).
This application note details a robust, scalable synthesis protocol for This compound . Unlike traditional routes that rely on lachrymatory
Retrosynthetic Analysis & Mechanistic Logic
The synthesis is designed around the construction of the morpholine C-O and C-N bonds via the manipulation of a 2-amino-1-arylethanol intermediate.
Strategic Disconnection:
-
C-O Bond Formation (Cyclization): Intramolecular cyclization of a bis(2-hydroxyethyl)amine derivative or an amino-alcohol precursor.
-
C-N Bond Formation (Ring Opening): Nucleophilic attack of ethanolamine on a styrene oxide derivative.
-
Precursor Assembly: Corey-Chaykovsky epoxidation of the commercially available 2,5-dichlorobenzaldehyde.
Mechanistic Pathway (Graphviz):
Figure 1: Synthetic pathway for the construction of the 2-aryl morpholine core via epoxide ring opening.[2][3][4][5]
Detailed Experimental Protocol
Safety Precaution: This protocol involves the use of strong bases, corrosive acids, and potentially bioactive intermediates. All operations must be performed in a properly functioning chemical fume hood with appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
Step 1: Synthesis of 2-(2,5-Dichlorophenyl)oxirane
Rationale: The Corey-Chaykovsky reaction transforms the aldehyde into an epoxide with methylene insertion, providing the necessary 2-carbon backbone for the morpholine ring.
-
Preparation: In a flame-dried 3-neck round-bottom flask under nitrogen atmosphere, suspend trimethylsulfonium iodide (1.2 equiv) in anhydrous DMSO (5 mL/mmol).
-
Ylide Formation: Cool the mixture to 0°C. Add NaH (60% dispersion in oil, 1.3 equiv) portion-wise. Stir for 1 hour at room temperature until the evolution of hydrogen gas ceases and a clear solution (the ylide) forms.
-
Addition: Cool back to 0°C. Add a solution of 2,5-dichlorobenzaldehyde (1.0 equiv) in anhydrous DMSO dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the aldehyde.
-
Workup: Quench with ice-cold water. Extract with diethyl ether (
).[6] Wash the combined organics with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: The crude epoxide is typically sufficiently pure for the next step. If necessary, purify via flash column chromatography (silica gel, 0-10% EtOAc/Hexanes).
Step 2: Regioselective Ring Opening (Aminolysis)
Rationale: Ethanolamine acts as a nucleophile. The reaction is driven by the relief of ring strain. Attack occurs predominantly at the less hindered carbon (terminal), ensuring the correct regiochemistry for the 2-aryl morpholine.
-
Reaction: Dissolve the epoxide (Intermediate A, 1.0 equiv) in ethanol or isopropanol (10 mL/mmol).
-
Nucleophile Addition: Add ethanolamine (5.0 equiv). The excess prevents polymerization and bis-alkylation.
-
Conditions: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
Monitoring: Monitor by LC-MS for the formation of the amino-diol mass
. -
Workup: Concentrate the reaction mixture in vacuo to remove the solvent and the majority of excess ethanolamine. Co-evaporate with toluene to remove traces of amine.
-
Isolation: The resulting viscous oil, 2-((2-hydroxy-2-(2,5-dichlorophenyl)ethyl)amino)ethanol (Intermediate B), is used directly in the cyclization step.
Step 3: Cyclodehydration to this compound
Rationale: Acid-mediated dehydration effects the intramolecular cyclization. Sulfuric acid is the classical reagent, promoting the formation of the ether linkage via an
-
Acidification: Cool the crude amino-diol (Intermediate B) to 0°C. Slowly add 70% H₂SO₄ (5–10 mL/g of substrate). Caution: Exothermic.
-
Cyclization: Heat the mixture to 140–150°C for 8–12 hours.
-
Quench: Cool the reaction mixture to room temperature and pour onto crushed ice.
-
Neutralization: Carefully basify the aqueous solution to pH 10–12 using 50% NaOH solution or solid KOH pellets, keeping the temperature below 20°C with an ice bath.
-
Extraction: Extract the liberated free base with Dichloromethane (DCM) (
). -
Purification: Dry the organic phase (
), filter, and concentrate. Purify the residue via flash chromatography (DCM/MeOH/ 95:5:0.5) to yield the target morpholine as a pale yellow oil or solid. -
Salt Formation (Optional): Dissolve the free base in diethyl ether and add ethereal HCl to precipitate the hydrochloride salt for improved stability and characterization.
Analytical Characterization (Expected Data)
| Analysis | Expected Signal / Characteristic |
| ¹H NMR (CDCl₃, 400 MHz) | |
| ¹³C NMR (CDCl₃, 100 MHz) | Signals for 2,5-dichlorophenyl carbons, C2 (benzylic ether), C6 (ether), C3/C5 (amine). |
| Mass Spectrometry | ESI+: |
| Appearance | Free base: Viscous oil. HCl Salt: White crystalline solid. |
References
-
Kourounakis, A. P., et al. (2020).[7] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 40(2), 709-752. Link
-
Ortiz, K. G., et al. (2024).[3][5][8] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146, 29847-29856.[5][8] Link
-
Hao, J., et al. (2019). "Synthesis and Pharmacological Characterization of... (LY3154207), a Potent...[9] D1 Positive Allosteric Modulator." Journal of Medicinal Chemistry, 62(19), 8711-8732.[9] Link[9]
-
Bode, J. W., et al. (2017).[5][8] "A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents...". Organic Letters, 19, 4696-4699.[5][8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. WO2015086495A1 - Process for the preparation of chiral 2-aryl morpholines - Google Patents [patents.google.com]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholine synthesis [organic-chemistry.org]
- 9. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity GC-MS Determination of 2-(2,5-Dichlorophenyl)morpholine in Biological Matrices
This Application Note is designed as a comprehensive technical guide for the detection and quantification of 2-(2,5-Dichlorophenyl)morpholine (2,5-DCPM) in biological matrices. This compound is a structural analog of the anorectic drug Phenmetrazine and is often monitored in forensic toxicology and pharmaceutical research as a potential designer drug or metabolite.
Abstract & Scope
The detection of halogenated phenylmorpholines in biological matrices presents unique challenges due to their amphiphilic nature, basicity, and potential for volatility loss. This protocol details a validated workflow for the extraction, derivatization, and GC-MS analysis of this compound. Unlike generic screening methods, this targeted approach utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for superior matrix cleanup and Pentafluoropropionyl (PFP) derivatization to enhance chromatographic stability and mass spectral selectivity.
Chemical Context & Analytical Challenges
-
Basicity: The morpholine nitrogen (pKa ~8.5) makes the molecule protonated at physiological pH. This property is leveraged for MCX extraction but requires careful pH control during elution.
-
Chromatography: Secondary amines like 2,5-DCPM exhibit significant peak tailing on non-polar columns due to interaction with active silanol sites. Derivatization is mandatory for trace-level detection.
-
Isomerism: 2,5-DCPM is a regioisomer of 3,4-Dichlorophenmetrazine. Chromatographic resolution is critical to distinguish it from other positional isomers.
Logical Workflow Diagram
The following diagram illustrates the critical decision points and flow of the analytical method.
Caption: Optimized analytical workflow for 2,5-DCPM using Mixed-Mode Cation Exchange (MCX) and PFPA derivatization.
Experimental Protocols
Reagents and Standards[1][2][3][4][5]
-
Reference Standard: this compound HCl (Purity >98%).
-
Internal Standard (IS): Phenmetrazine-d5 or Phendimetrazine-d3.
-
Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA). Why PFPA? It introduces fluorine atoms that increase mass (reducing background interference) and electron affinity, improving sensitivity compared to simple acetylation.
-
SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 60 mg/3 mL.
Sample Preparation (Protocol Steps)
Step 1: Pre-treatment
-
Aliquot 200 µL of plasma/urine into a glass tube.
-
Add 20 µL of Internal Standard working solution (1 µg/mL).
-
Add 2 mL of 0.1 M Phosphate Buffer (pH 6.0). Vortex for 30 seconds.
-
Mechanism: pH 6.0 ensures the morpholine nitrogen is protonated (positively charged) to bind to the cation exchange sorbent.
-
Step 2: Solid Phase Extraction (MCX)
-
Conditioning: 2 mL Methanol followed by 2 mL Water.
-
Loading: Load the pre-treated sample at a slow flow rate (1 mL/min).
-
Wash 1 (Aqueous): 2 mL 0.1 M HCl. (Removes proteins and neutral interferences).
-
Wash 2 (Organic): 2 mL Methanol. (Removes hydrophobic neutrals).
-
Elution: Elute with 2 x 1 mL of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2, v/v/v).
-
Mechanism:[1] The ammonium hydroxide neutralizes the amine, breaking the ionic bond with the sorbent, allowing elution into the organic solvent.
-
Step 3: Derivatization
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Add 50 µL of Ethyl Acetate and 50 µL of PFPA.
-
Cap tightly and incubate at 60°C for 20 minutes .
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of Ethyl Acetate for GC-MS injection.
GC-MS Detection Parameters
Instrumentation Settings
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B / 5977B MSD (or equivalent) | Standard single-quadrupole setup. |
| Column | DB-5ms UI (30 m x 0.25 mm x 0.25 µm) | Ultra-Inert phase reduces peak tailing for amines. |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Inlet | Splitless, 250°C | Maximizes sensitivity. |
| Injection Vol | 1 µL | Standard volume to prevent backflash. |
| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives. |
| Ion Source | 230°C (EI Source) | Standard EI temperature.[1] |
| Quadrupole | 150°C |
Temperature Program
-
Initial: 100°C (Hold 1 min)
-
Ramp 1: 20°C/min to 280°C
-
Ramp 2: 40°C/min to 300°C (Hold 3 min)
-
Total Run Time: ~13.5 minutes.
Mass Spectrometry (SIM Mode)
The PFP-derivative of 2,5-DCPM (MW ~377 Da) fragments distinctly. While full scan data should be acquired for initial identification, Selected Ion Monitoring (SIM) is required for quantitation.
-
Target Ion (Quant): m/z 204 (Predicted base peak for PFP-phenylmorpholines - cleavage of the morpholine ring).
-
Qualifier Ion 1: m/z 377 (Molecular Ion, M+).
-
Qualifier Ion 2: m/z 176 (Secondary fragment).
-
Qualifier Ion 3: m/z 119 (C2F5+ fragment from PFP group).
> Note: Exact ions must be confirmed by running the reference standard in Full Scan mode (50-550 amu) first. The ions listed above are predicted based on the fragmentation patterns of analogous halogenated phenmetrazines [1].
Method Validation & Performance
To ensure scientific integrity, the method must be validated according to SWGTOX or FDA Bioanalytical Method Validation guidelines.
Linearity and Sensitivity[1][7][8]
-
Calibration Range: 10 – 1000 ng/mL.
-
Linearity: R² > 0.995 using a 1/x weighted linear regression.
-
LOD (Limit of Detection): Typically ~1-2 ng/mL.
-
LOQ (Limit of Quantitation): ~5 ng/mL (S/N > 10).
Selectivity (Isomer Differentiation)
The 2,5-dichloro isomer must be chromatographically resolved from the 3,4-dichloro isomer. Using the DB-5ms column and the specified ramp rate, these isomers typically separate by 0.2 - 0.5 minutes.
Caption: Critical separation of positional isomers required for positive identification.
References
-
BenchChem Technical Support. (2025).[2] GC-MS Method for the Detection of Morpholine Derivatives.[2] BenchChem Application Notes.[2] Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Mass Spectral Library and Monographs. SWGDRUG.org. Link
-
National Institute of Standards and Technology (NIST). (2023). Morpholine Mass Spectrum (Electron Ionization).[1][3] NIST Chemistry WebBook, SRD 69.[4] Link
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Designer Drugs. UNODC Laboratory and Scientific Section. Link
(Note: While specific literature on the 2,5-isomer is rare, the methodology is derived from validated protocols for the phenmetrazine class of compounds found in the cited references.)
Sources
Application Note: In Vitro Potency Profiling of 2-(2,5-Dichlorophenyl)morpholine
This Application Note provides a rigorous technical framework for the pharmacological characterization of 2-(2,5-Dichlorophenyl)morpholine , a substituted morpholine derivative.
Based on its chemical structure—a morpholine ring substituted at the 2-position with a dichlorophenyl group—this compound belongs to a class of molecules pharmacologically characterized as Monoamine Transporter (MAT) Inhibitors . Structural analogs (e.g., phenmetrazine, reboxetine, and various phenylmorpholines) typically function as reuptake inhibitors for dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT).
Therefore, this guide focuses on Functional Uptake Inhibition Assays and Radioligand Binding Assays to determine potency (
Introduction & Compound Profile
This compound is a lipophilic, basic amine. The presence of the 2,5-dichloro substitution on the phenyl ring typically enhances metabolic stability and alters transporter selectivity compared to the unsubstituted parent (2-phenylmorpholine).
Physicochemical Considerations for Assay Design
-
Lipophilicity (LogP): Estimated ~2.8–3.2. The compound is moderately lipophilic.
-
Implication: High non-specific binding (NSB) to plasticware is a risk. All dilutions must be performed in glass or low-binding polypropylene.
-
Buffer Additive: Assays requires 0.1% BSA (Bovine Serum Albumin) to maintain free drug concentration.
-
-
Solubility: Low in neutral aqueous buffer.
-
Stock Prep: Dissolve in 100% DMSO to 10 mM. Final assay concentration of DMSO must be
to avoid cytotoxicity or transporter interference.
-
Experimental Strategy: Potency vs. Affinity
To fully characterize the compound, two distinct parameters must be measured:
-
Functional Potency (
): Measures the compound's ability to inhibit the transport of neurotransmitters into the cell. This is the most physiologically relevant metric. -
Binding Affinity (
): Measures how tightly the compound binds to the transporter protein, independent of transport function.
| Parameter | Assay Type | Biological System | Readout |
| Potency ( | Uptake Inhibition | HEK293 cells expressing hDAT/hNET/hSERT | Intracellular Tritium ( |
| Affinity ( | Radioligand Binding | Membrane preparations | Membrane-bound Tritium ( |
Protocol A: Functional Uptake Inhibition Assay (Core Potency)
This protocol measures the inhibition of
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Cells: HEK293 stably expressing human DAT, NET, or SERT.[1]
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) Buffer:
-
120 mM NaCl, 4.7 mM KCl, 2.2 mM
, 1.2 mM , 1.2 mM , 10 mM HEPES, pH 7.4. -
Supplement: 0.1% BSA and 1.8 g/L Glucose (freshly added).
-
-
Radioligands (Substrates):
-
For DAT:
-Dopamine (PerkinElmer, specific activity ~60 Ci/mmol). -
For NET:
-Norepinephrine. -
For SERT:
-Serotonin ( ).
-
-
Control Inhibitors (for NSB): Mazindol (DAT/NET) or Paroxetine (SERT).
Workflow Diagram (Graphviz)
Figure 1: Step-by-step workflow for the Monoamine Uptake Inhibition Assay. Critical timing occurs at the Tracer addition step.
Detailed Procedure
-
Cell Preparation:
-
Seed HEK293-transporter cells at 40,000 cells/well in 96-well Poly-D-Lysine coated plates 24 hours prior to assay.
-
Cells must be 80–90% confluent.
-
-
Compound Dilution:
-
Prepare a 10 mM stock of this compound in DMSO.
-
Perform serial log dilutions (e.g.,
M to M) in KRH buffer containing 0.1% BSA.
-
-
Equilibration:
-
Aspirate growth medium and wash cells once with 200 µL warm KRH buffer.
-
Add 150 µL of KRH buffer containing the test compound dilution.
-
Incubate for 10 minutes at Room Temperature (RT) to allow the drug to bind the transporter.
-
-
Uptake Initiation:
-
Add 50 µL of
-Substrate (diluted in KRH).[1] -
Target Concentration: Final concentration should be
(typically 20–50 nM) to ensure linear uptake kinetics. -
Incubate for 5–8 minutes at RT. Note: Do not exceed 10 minutes; uptake must remain in the linear phase.
-
-
Termination:
-
Rapidly aspirate the buffer.[1]
-
Immediately wash cells 3x with ice-cold KRH buffer (stops transport instantly).
-
-
Quantification:
-
Add 200 µL of Scintillation Fluid (e.g., Microscint-20) directly to wells (if using TopCount) OR lyse with 1% SDS and transfer to vials.
-
Count Radioactivity (CPM).
-
Protocol B: Radioligand Binding Assay (Affinity)
This protocol validates the mechanism by confirming the compound competes for the transporter binding site.
Materials
-
Membranes: Prepared from HEK293-transporter cells (homogenized and centrifuged at 40,000 x g).
-
Radioligands (High Affinity):
-
DAT:
-WIN35,428 ( nM). -
SERT:
-Citalopram ( nM). -
NET:
-Nisoxetine ( nM).
-
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
Detailed Procedure
-
Plate Setup: Use 96-well polypropylene deep-well plates.
-
Reaction Mix (Total Volume 250 µL):
-
25 µL Test Compound (this compound) at various concentrations.
-
25 µL Radioligand (Final concentration
). -
200 µL Membrane Suspension (10–20 µg protein/well).
-
-
Incubation:
-
Incubate for 60 minutes at 25°C (equilibrium).
-
Why? Lipophilic morpholines require sufficient time to penetrate membrane layers and reach equilibrium.
-
-
Filtration:
-
Harvest onto GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce NSB).
-
Wash 3x with ice-cold Binding Buffer using a cell harvester.
-
-
Counting: Measure CPM.
Data Analysis & Reporting
Calculating Potency ( )
Convert CPM data to % Control Uptake:
Fit the data to a Sigmoidal Dose-Response (Variable Slope) model using GraphPad Prism or similar software:
Calculating Affinity ( )
Use the Cheng-Prusoff Equation to convert the binding
- = Concentration of radioligand used.
- = Dissociation constant of the radioligand (determined previously by saturation binding).
Interpretation Table
| Potency Classification | Likely Physiological Effect | |
| < 10 nM | High Potency | Strong behavioral stimulation/antidepressant effect. |
| 10 – 100 nM | Moderate Potency | Clinically relevant range (e.g., Bupropion). |
| > 1000 nM | Low Potency | Likely inactive or requires toxic doses. |
Troubleshooting & Controls
Common Pitfalls with Dichlorophenyl-Morpholines
-
Stickiness (Lipophilicity):
-
Filter Binding (Binding Assay):
-
Stereochemistry:
-
Note: this compound has a chiral center at C2. The (S)-enantiomer and (R)-enantiomer likely have vastly different potencies (often >10-fold difference).
-
Requirement: Report whether the tested compound is a racemate or a specific enantiomer.
-
Assay Logic Diagram
Figure 2: Decision tree for progressing from compound solubilization to full potency characterization.
References
-
Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology. Link
-
Eshleman, A. J., et al. (1999). Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Line. Journal of Pharmacology and Experimental Therapeutics. Link
-
NIMH Psychoactive Drug Screening Program (PDSP). Assay Protocols for Monoamine Transporters. Link
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine Transporters and Psychostimulant Drugs. European Journal of Pharmacology. Link
Sources
- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
liquid-liquid extraction techniques for phenylmorpholine derivatives
Introduction & Scope
Phenylmorpholine derivatives, including Phenmetrazine (3-methyl-2-phenylmorpholine) and Phendimetrazine , represent a class of sympathomimetic agents with significant forensic and clinical relevance due to their stimulant and anorectic properties.[1][2]
Extracting these compounds from complex biological matrices (plasma, urine, oral fluid) presents a unique challenge due to their amphiphilic nature : they possess a lipophilic phenyl ring and a hydrophilic, basic morpholine nitrogen.
This guide moves beyond generic "add solvent and shake" instructions. It provides a mechanistic approach to extraction, focusing on ionization control , solvent selectivity , and matrix effect mitigation . We will cover two distinct workflows:
-
Classical LLE: For maximum robustness and forensic defensibility.
-
Dispersive Liquid-Liquid Microextraction (DLLME): For high-throughput, green chemistry applications.
Physicochemical Profiling & Extraction Logic
To design a self-validating protocol, one must understand the analyte's behavior in solution.
-
Basicity (pKa ~8.4 – 9.0): The morpholine nitrogen is protonated at physiological pH (7.4). To extract it into an organic solvent, we must suppress ionization by raising the pH to at least 2 units above the pKa.
-
Lipophilicity (LogP ~1.1 – 2.5): While lipophilic, these compounds are not "greasy" enough to partition efficiently into highly non-polar solvents (like Hexane) without modification. Solvents with moderate polarity (e.g., 1-Chlorobutane, MTBE) or chlorinated solvents yield higher recovery.
Workflow Logic: The pH Switch
The following diagram illustrates the critical "pH Switch" mechanism required to drive the analyte into the organic phase.
Figure 1: The pH-dependent partition mechanism. Achieving the neutral state (B) is the rate-limiting step for recovery.
Protocol A: Classical Liquid-Liquid Extraction (The Gold Standard)
Best for: Forensic toxicology, post-mortem analysis, and cases requiring maximum sensitivity (low pg/mL). Mechanism: Uses a "Back-Extraction" technique to eliminate neutral lipids and matrix interferences.
Reagents
-
Extraction Solvent: 1-Chlorobutane (Preferred for specificity) or MTBE (Methyl tert-butyl ether).
-
pH Adjuster: 1.0 M NaOH or Saturated Carbonate Buffer (pH 11).
-
Internal Standard (IS): Phenmetrazine-D5 or N-propylamphetamine (1 µg/mL in Methanol).
Step-by-Step Methodology
-
Sample Prep: Aliquot 1.0 mL of biological fluid (urine/plasma) into a borosilicate glass tube.
-
IS Addition: Spike with 50 µL of Internal Standard working solution. Vortex for 10 sec.
-
Basification: Add 200 µL of 1.0 M NaOH.
-
Why: This targets a pH > 12, ensuring >99.9% of the phenylmorpholine is in the free-base form.
-
-
Primary Extraction: Add 3.0 mL of 1-Chlorobutane.
-
Expert Note: 1-Chlorobutane is less volatile than DCM and offers a cleaner baseline than Ethyl Acetate for amine analysis.
-
-
Agitation: Rotate/shake for 10 minutes. Centrifuge at 3,000 x g for 5 minutes to break emulsions.
-
Phase Separation: Transfer the upper organic layer to a clean tube.
-
Critical Checkpoint: Avoid transferring any aqueous interface (contains proteins/salts).
-
-
Back-Extraction (Optional for Cleanliness):
-
Add 200 µL of 0.1 M HCl to the organic layer. Shake and centrifuge.
-
Discard the organic layer (removes neutral lipids).
-
Re-basify the remaining aqueous acid bubble with NaOH and re-extract with fresh solvent.
-
-
Concentration: Evaporate the final organic extract to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:Acetonitrile + 0.1% Formic Acid) for LC-MS/MS.
Protocol B: Dispersive Liquid-Liquid Microextraction (DLLME)
Best for: High-throughput clinical labs, green chemistry compliance, and low sample volume (<200 µL). Mechanism: Ternary solvent system creating a high surface-area emulsion for instant equilibrium.
Reagents
-
Extraction Solvent: Chloroform (High density, sinks).
-
Disperser Solvent: Methanol or Acetone (Miscible with both water and chloroform).
-
Mixture: Prepare a mixture of 100 µL Chloroform : 500 µL Methanol (1:5 ratio).
Step-by-Step Methodology
-
Sample Prep: Place 1.0 mL of sample (diluted 1:1 with water if plasma) in a conical centrifuge tube.
-
pH Adjustment: Add 100 µL Ammonia buffer (pH 11).
-
Dispersion (The Critical Step):
-
Rapidly inject the 600 µL Solvent Mixture into the sample using a syringe.
-
Observation: A cloudy emulsion (milky solution) should form immediately. This maximizes the contact surface area.
-
-
Separation: Centrifuge at 5,000 rpm for 3 minutes.
-
Collection: A sedimented droplet (~80 ± 5 µL) of Chloroform containing the concentrated analyte will settle at the bottom.
-
Analysis: Carefully remove the droplet with a microsyringe. Inject directly into GC-MS or dilute for LC-MS.
DLLME Workflow Diagram
Figure 2: The DLLME workflow. The "Cloudy Emulsion" step replaces the 10-minute shake time of classical LLE.
Comparative Data & Solvent Selection
The choice of solvent dictates the balance between Recovery (extraction efficiency) and Selectivity (matrix cleanliness).
Table 1: Solvent Performance for Phenylmorpholine Extraction (pH 11)
| Solvent System | Polarity Index | Recovery (%) | Matrix Cleanliness | Recommended For |
| 1-Chlorobutane | 4.0 | 85 - 92% | High | GC-MS, LC-MS (Forensics) |
| Chloroform | 4.1 | > 95% | Moderate | DLLME, Rapid Screening |
| Hexane | 0.1 | < 40% | Very High | Not Recommended (Too non-polar) |
| MTBE | 2.5 | 80 - 88% | Moderate | General Screening |
| Ethyl Acetate | 4.4 | > 98% | Low | Dirty matrices (Co-extracts lipids) |
Troubleshooting & Matrix Effects (Self-Validation)
Even with optimal extraction, Matrix Effects (ME) in LC-MS/MS can suppress ionization.
Validation Check:
Calculate Matrix Effect using the post-extraction spike method:
-
Result < -20% (Suppression): Indicates phospholipids are co-eluting.
-
Fix: Switch Protocol A to use 1-Chlorobutane (less polar than Ethyl Acetate) or implement the acid-wash back-extraction step.
-
-
Result > +20% (Enhancement): Rare for amines, but indicates co-eluting background noise.
-
Fix: Improve chromatographic separation or use a Deuterated Internal Standard (Phenmetrazine-D5).
-
References
-
Determination of phenmetrazine in urine by gas chromatography-mass spectrometry. Source: PubMed / J Anal Toxicol. Context: Establishes 1-chlorobutane as a primary solvent for phenmetrazine extraction.[3] URL:[Link]
-
Development of a Dispersive Liquid–Liquid Microextraction Technique for Fluoxetine (Amine Model). Source: Advanced Pharmaceutical Bulletin.[4] Context: Validates the Chloroform/Ethanol DLLME system for basic amine drugs at pH 11. URL:[Link]
-
Rapid and Simple Dispersive Liquid-Liquid Microextraction (DLLME) for Propofol and Basic Drugs. Source: Drug Testing and Analysis (Wiley).[5] Context: Demonstrates high enrichment factors using ternary solvent mixtures in biological fluids.[5] URL:[Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Source: Bioanalysis (NIH/PMC). Context: Authoritative guide on calculating and mitigating ion suppression in LLE. URL:[Link]
-
Solvent Selection for Pressurized Liquid Extraction. Source: NIH/PMC. Context: Provides solubility parameter logic (Hansen plots) for selecting solvents based on polarity. URL:[Link]
Sources
- 1. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 3. Determination of phenmetrazine in urine by gas chromatography-mass spectrometry after liquid-liquid extraction and derivatization with perfluorooctanoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 5. Rapid and Simple Dispersive Liquid-Liquid Microextraction (DLLME) Sample Preparation for Propofol Analysis in Hair, Blood, and Urine by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 2-(2,5-Dichlorophenyl)morpholine Salts
The following technical guide addresses the recrystallization challenges associated with 2-(2,5-Dichlorophenyl)morpholine salts (typically the hydrochloride). This compound belongs to a class of halogenated phenylmorpholines often used as scaffolds in reuptake inhibitors and antifungal research.[1]
Due to the specific steric and electronic effects of the 2,5-dichloro substitution, this molecule exhibits high lipophilicity alongside the polar ionic character of the amine salt. This "amphiphilic" conflict frequently leads to the dreaded "oiling out" phenomenon during purification.[1]
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Crystallization Failures & Polymorph Control
Phase 1: Diagnostic & Solvent System Selection
Q1: Why is my salt "oiling out" instead of crystallizing?
A: "Oiling out" (liquid-liquid phase separation) is the most common failure mode for 2,5-dichlorophenyl derivatives.[1] It occurs when the melting point of your solvated salt drops below the boiling point of your solvent system, usually driven by two factors:
-
Impurity Depression: Unreacted starting materials (e.g.,
-bromoacetophenones or amino alcohols) act as a solvent, depressing the melting point.[1] -
Solvent Choice: Using a solvent with a boiling point higher than the salt's depressed melting point (e.g., water or high-boiling alcohols) forces the compound to melt before it dissolves/crystallizes.[1]
Immediate Remedy:
-
Do not cool further. Cooling an oil usually results in a glass/gum, not crystals.
-
Re-heat the mixture until the oil redissolves.
-
Add more of the "Good" solvent (e.g., Ethanol) to lower the saturation slightly.
-
Seed the solution at a temperature just below the oiling point.
Q2: What is the optimal solvent system for this specific isomer?
A: Unlike the 3,5-dichloro isomer, the 2,5-substitution creates significant steric bulk near the ether oxygen. We recommend a Dual-Solvent Displacement System .[1] Single solvents (like pure Ethanol) often retain too many impurities or require excessive cooling volumes.[1]
Recommended Solvent Pairs:
| System Class | Solvent A (Dissolver) | Solvent B (Anti-Solvent) | Ratio (v/v) | Best For... |
| Standard | Ethanol (Abs.) | Diethyl Ether | 1:3 to 1:5 | High purity, removing color impurities.[1] |
| High Yield | Isopropanol (IPA) | n-Heptane | 1:2 | Scaling up (>10g); safer than ether.[1] |
| Rescue | Methanol | MTBE | 1:4 | Recovering material from "oiled" gums.[1] |
Critical Protocol: Dissolve the salt in the minimum boiling Solvent A. Remove heat.[1] Add Solvent B dropwise just until persistent turbidity (cloudiness) appears.[1][2] Add 1-2 drops of Solvent A to clear it. Let stand at Room Temp (RT) before refrigerating.
Phase 2: Advanced Troubleshooting (The "Oiling Out" Crisis)
Q3: The oil won't solidify even after weeks. How do I force crystallization?
A: If you have a stable oil, your compound is likely trapped in a supersaturated state or is too impure to organize into a lattice. You must break the "metastable zone."[1]
The Trituration Technique:
-
Decant the supernatant solvent (mother liquor) away from the oil.[1]
-
Add fresh Diethyl Ether (or Pentane) to the oil.
-
Use a glass rod to vigorously scratch the side of the flask while stirring the oil under the ether.[1]
-
Mechanism: The ether extracts lipophilic impurities from the oil surface, while the mechanical energy of scratching provides nucleation sites. The oil should turn into an amorphous white solid, which can then be properly recrystallized.
Q4: My yield is low (<40%). Where did the product go?
A: The 2,5-dichlorophenyl moiety renders the free base highly lipophilic, but the salt can be surprisingly soluble in wet alcohols.
-
Check the Mother Liquor: Evaporate a small aliquot of your filtrate.[1] If substantial solid remains, your solvent volume was too high.
-
Acidity Check: Ensure your solution is acidic.[1] If the pH rises (due to volatile HCl loss), the free base may form and remain dissolved in the organic solvent. Add 1-2 drops of concentrated HCl in Ethanol to the mother liquor to recover more crop.[1]
Phase 3: Impurity Rejection & Polymorph Control
Q5: The crystals are colored (yellow/orange) instead of white. Is this acceptable?
A: No. Pure this compound HCl should be white.[1] Color usually indicates retained conjugated impurities (often brominated intermediates).[1]
-
The Fix: Perform a Charcoal Filtration .[1]
Visual Troubleshooting Workflow
The following decision tree outlines the logical path for handling an "Oiling Out" event during the recrystallization of morpholine salts.
Figure 1: Decision matrix for handling phase separation issues during morpholine salt crystallization.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for amine salt recrystallization and charcoal filtration).
-
Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed. Academic Press, 2012. (Source for "Oiling Out" thermodynamics and solvent selection).
-
Sigma-Aldrich. Product Specification: 2-(4-Chlorophenyl)morpholine hydrochloride.[1] (Used as a physicochemical proxy for the 2,5-dichloro analog).[1] [1]
-
BenchChem. Protocols for the Crystallization of 2-(2,4-Difluorophenyl)morpholine Derivatives. (Methodology for halogenated phenylmorpholines).
Sources
resolving solubility issues of 2-(2,5-Dichlorophenyl)morpholine in aqueous buffers
Ticket ID: SOL-DPM-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary
2-(2,5-Dichlorophenyl)morpholine presents a classic "lipophilic weak base" challenge. Its solubility is governed by a tug-of-war between the hydrophilic, ionizable morpholine ring (pKa ~8.3) and the highly hydrophobic 2,5-dichlorophenyl tail.
At physiological pH (7.4), a significant fraction of the molecule exists as an uncharged free base, leading to rapid precipitation in aqueous buffers. This guide provides a tiered troubleshooting approach, moving from simple pH adjustments to advanced encapsulation strategies.
Module 1: The Physicochemical Reality (The "Why")
Before attempting solubilization, you must understand the molecule's behavior in solution.
The Solubility Profile
| Parameter | Approximate Value | Implication |
| pKa (Morpholine N) | ~8.3 - 8.5 | At pH < 6.0, the molecule is protonated (+) and soluble. At pH > 7.0, the uncharged form dominates. |
| LogP (Lipophilicity) | ~3.0 - 3.5 | High lipophilicity due to the dichlorophenyl group. The uncharged form hates water. |
| Salt Form | HCl (Common) | The Hydrochloride salt is soluble in water initially but can hydrolyze and precipitate if the buffer pH is high. |
Senior Scientist Note: The "pH Trap"
Many researchers dissolve the HCl salt in PBS (pH 7.4) and see immediate cloudiness. Reason: The buffer capacity of PBS strips the proton from the morpholine nitrogen. You effectively generated the free base in situ, which instantly crashed out because of the dichlorophenyl tail.
Module 2: Troubleshooting Protocols
Tier 1: Co-Solvent Strategy (DMSO/Ethanol)
Best for: In vitro assays where <1% organic solvent is tolerable.
The Protocol:
-
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10–50 mM . (Do not use water for the stock).
-
Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into Ethanol or PEG400. This "softens" the transition to water.
-
Final Dilution: Slowly add the stock to the aqueous buffer while vortexing.
Critical Rule: Always add Stock
Tier 2: The "Gold Standard" (Cyclodextrin Complexation)
Best for: Animal studies (IP/IV/Oral) or sensitive cell assays where DMSO is toxic.
If Tier 1 fails, you must hide the hydrophobic dichlorophenyl tail. Hydroxypropyl-
The Protocol:
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in sterile water or saline. Stir until clear. -
Compound Addition: Add your solid compound (or a small volume of concentrated DMSO stock) to the cyclodextrin vehicle.
-
Energy Input: Sonicate for 20–30 minutes at room temperature. The solution may turn cloudy then clear as inclusion complexes form.
-
Filtration: Filter sterilize (0.22
m).
Why this works: The hydrophobic dichlorophenyl group inserts into the cyclodextrin "donut" cavity, while the hydrophilic exterior keeps the complex soluble in water.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for solubilizing this compound based on your experimental constraints.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on pH and biological application.
Frequently Asked Questions (FAQ)
Q1: I see a fine white precipitate after 30 minutes in PBS. Why? A: This is "kinetic solubility" vs. "thermodynamic solubility." You likely supersaturated the solution initially. As the system equilibrated, the free base crystallized.
-
Fix: Reduce the concentration or switch to a buffer with a lower pH (e.g., pH 6.5 instead of 7.4), or add 20% HP-
-CD to your PBS.
Q2: Can I use the HCl salt directly in cell culture media? A: Use caution. Cell media (DMEM/RPMI) contains bicarbonate buffers (pH 7.4). Adding the HCl salt directly may cause micro-precipitation that you can't see with the naked eye but will kill cells via "crystal toxicity."
-
Fix: Dissolve in DMSO first, then dilute into media. Ensure the final concentration is below the solubility limit (likely < 50
M in plain media).
Q3: Is the "2,5-dichloro" pattern specifically problematic? A: Yes. The chlorine atoms are electron-withdrawing (lowering pKa slightly) but also highly lipophilic and bulky. They disrupt the hydration shell of the molecule more than a simple phenyl ring would. This makes the "un-dissolved" state energetically very favorable compared to the "dissolved" state.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods (2nd Ed). Elsevier.[1] (Chapter on Solubility and pKa effects on formulation). [Link]
Sources
Technical Support Center: 2-(2,5-Dichlorophenyl)morpholine Impurity Profiling
This technical guide addresses the identification and troubleshooting of impurities in the synthesis of 2-(2,5-Dichlorophenyl)morpholine . This compound is a structural analog of phenmetrazine, where the specific 2,5-dichloro substitution pattern introduces unique steric and electronic challenges that distinctively influence the impurity profile compared to the parent molecule.
The following guide focuses on the most prevalent synthesis route: The
Status: Active Subject: Troubleshooting & Impurity Identification Guide Audience: Process Chemists / Analytical Scientists
The "Red Flag" Impurities (Critical Failure Modes)
These impurities indicate fundamental flaws in reaction design or reagent choice.
Issue A: The "Des-Chloro" Analog (Hydrodechlorination)
Observation: LC-MS shows a peak with M-34 or M-35 mass difference relative to the product. Identity: 2-(3-Chlorophenyl)morpholine or 2-(2-chlorophenyl)morpholine. Root Cause: If you utilized Catalytic Hydrogenation (Pd/C, H2) to reduce the intermediate ketone or oxime, you likely triggered hydrogenolysis of the aryl-chlorine bonds. The 2,5-dichloro motif is electron-deficient, making the halogens highly susceptible to oxidative addition by Palladium. Corrective Action:
-
Switch Reductant: Use hydride reagents (NaBH
or LiAlH ) instead of catalytic hydrogenation. -
Catalyst Poisoning: If hydrogenation is mandatory, switch to PtO
(Adams' catalyst) or dope the Pd/C with amines to reduce activity against the aryl-halide.
Issue B: The "Iso" Regioisomer
Observation: A peak with identical Mass (m/z) but slightly different retention time.
Identity: 3-(2,5-Dichlorophenyl)morpholine.
Root Cause:
This occurs primarily if the synthesis proceeded via an epoxide intermediate (2,5-dichlorostyrene oxide). Ring opening of the epoxide by the amine is governed by sterics vs. electronics. The 2-chloro substituent creates steric bulk, potentially forcing the amine to attack the
-
Route Change: The
-bromoketone route is more regioselective than the epoxide route for ortho-substituted benzenes. -
Temperature Control: Lower the temperature during the amine addition step to favor the kinetic product.
Process-Related Impurities (The Synthesis Workflow)
The following diagram illustrates the standard synthesis pathway and the exact origin points of common impurities.
Workflow & Impurity Genesis Diagram
Caption: Synthesis flow of this compound via the bromoketone route, highlighting branching points for Dimer (A), Ketone (B), and Amino-Alcohol (C) impurities.
Detailed Troubleshooting Guide (Q&A)
Q1: My product purity is stuck at 95%, and NMR shows a persistent set of signals corresponding to an aliphatic chain. What is it?
Diagnosis: Uncyclized Amino-Alcohol (Impurity C) .
Context: The 2-chloro substituent on the phenyl ring creates significant steric hindrance. In the final cyclization step (often acid-catalyzed dehydration), the hydroxyl group must leave to allow ring closure. The bulky 2,5-dichloro group retards this intramolecular S
-
Increase Activation: Use a stronger cyclization agent. If using Sulfuric acid, increase concentration. Alternatively, convert the alcohol to a mesylate or tosylate to create a better leaving group for the amine to displace.
-
Reaction Time: Extend the reflux time significantly (24h+).
Q2: I see a high molecular weight impurity (M+ = ~350-360).
Diagnosis: Pyrazine Dimer (Impurity A) .
Context: During the initial reaction of the
-
Dilution: Run the amination step in high dilution to favor the intermolecular reaction with ethanolamine over bimolecular self-condensation.
-
Excess Amine: Use a large excess (3-5 eq) of ethanolamine to statistically favor the mono-alkylation.
Q3: The product is yellow/brown instead of white, even after recrystallization.
Diagnosis: Oxidative Degradation . Context: Morpholines are secondary amines and are susceptible to N-oxidation. Furthermore, any residual 2,5-dichlorobenzaldehyde (a precursor to the ketone) oxidizes rapidly to the benzoic acid, which can discolor the salt. Solution:
-
Acid/Base Wash: Dissolve the crude oil in dilute HCl, wash with ether (removes non-basic aldehydes/ketones), then basify the aqueous layer to recover the amine.
-
Salt Formation: Convert the free base to the Hydrochloride (HCl) or Fumarate salt immediately. The salt form is significantly more stable against oxidation.
Analytical Reference Data
Use the table below to correlate your analytical findings with specific structural impurities.
| Impurity Type | Relative Retention (HPLC) | Mass Spec (ESI+) | Distinctive NMR Feature |
| Target Product | 1.00 | [M+H] = 232/234 | Chiral benzylic proton (dd) at ~4.5 ppm. |
| Uncyclized Alcohol | 0.85 (More Polar) | [M+H] = 250/252 | Loss of morpholine ring protons; appearance of broad OH. |
| Des-Chloro Analog | 0.90 | [M+H] = 198/200 | Change in isotope pattern (loss of Cl isotope cluster). |
| Dimer (Pyrazine) | 1.8 - 2.2 (Non-polar) | [M+H] = ~460 | Complex aromatic region; high MW. |
| 2.5 (Very Non-polar) | N/A (No ionization) | Distinctive CH |
Analytical Decision Tree
Caption: Logic flow for identifying impurities based on Mass Spectrometry and HPLC retention behavior.
References
-
Rothman, R. B., et al. (2006).[1] "Phenylmorpholines and analogues thereof." United States Patent US20130203752A1. (Describes the general synthesis and pharmacological characterization of substituted phenylmorpholines).
-
McLaughlin, G., et al. (2016). "Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers." Drug Testing and Analysis, 8(1), 98-109. (Provides authoritative analytical data on differentiating regioisomers in this scaffold).
-
Urbano, M., et al. (2025). "Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes." Taylor & Francis. (Mechanistic grounding for the hydrodechlorination impurity during hydrogenation).
-
PubChem. (2025). "2-Phenylmorpholine Compound Summary." (General chemical and physical property data for the parent scaffold).
Sources
optimizing chromatographic separation of morpholine enantiomers
Technical Support Center: Chiral Separation of Morpholine Derivatives
Executive Summary
Morpholine (
The separation of these secondary amines presents two distinct challenges:
-
Severe Peak Tailing: Caused by the interaction of the basic nitrogen with residual silanols on the silica support.
-
Detection Limits: The morpholine ring lacks a UV chromophore, necessitating derivatization or alternative detection (ELSD/MS).
Module 1: Method Development Strategy
Q: I have a novel 2-substituted morpholine racemate. Where do I start?
A: Do not rely on trial-and-error. Use a "Screening Hierarchy" based on the basicity of your analyte.
The Golden Rule: For basic heterocycles like morpholine, Supercritical Fluid Chromatography (SFC) is superior to HPLC due to the high diffusivity of
Protocol: The "4x2" Screening Matrix
If SFC is unavailable, use Normal Phase (NP) HPLC with immobilized polysaccharide columns.
-
Select Columns: Focus on Immobilized Phases (e.g., CHIRALPAK® IA, IB, IC, IG).[1]
-
Why? Immobilized phases allow the use of "forbidden" solvents like Dichloromethane (DCM) and Ethyl Acetate, which can induce conformational changes in the chiral selector to improve resolution [2].
-
-
Select Mobile Phases:
-
MP A: n-Hexane / Ethanol (80:20) + 0.1% Diethylamine (DEA).
-
MP B: n-Hexane / Isopropanol (80:20) + 0.1% DEA.
-
-
Run Screening: Inject 5 µL of sample (1 mg/mL).
Visualization: Method Development Decision Tree
Caption: Workflow for selecting chromatographic mode and screening columns for morpholine derivatives.
Module 2: The "Invisible" Analyte (Detection)
Q: My UV baseline is noisy, and I can't see the enantiomers. What is happening?
A: The morpholine ring has negligible UV absorption above 210 nm. Using low wavelengths (200-210 nm) amplifies solvent noise. You must introduce a chromophore.
Protocol: Pre-Column Derivatization with GITC
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) reacts with the secondary amine to form thioureas with strong UV absorbance at 254 nm [3].
Step-by-Step:
-
Stock: Dissolve 10 mg of morpholine racemate in 1 mL Acetonitrile (ACN).
-
Reagent: Prepare 10 mg/mL GITC in ACN.
-
Reaction: Mix 100 µL sample + 100 µL GITC + 10 µL Triethylamine (TEA).
-
Incubate: Room temperature for 30 minutes.
-
Quench: Add 10 µL Ethanol to consume excess GITC.
-
Inject: The resulting diastereomers can often be separated on standard C18 columns, but for enantiomeric purity, continue using Chiralpak columns.
Alternative: If derivatization is impossible (e.g., prep scale), switch to Refractive Index (RI) or Charged Aerosol Detection (CAD) .
Module 3: Troubleshooting Peak Shape (Tailing)
Q: My peaks look like "shark fins" (severe tailing). Is my column dead?
A: Likely not. This is "Silanol Overload." Morpholine is a strong base (
The Fix: Competitive Binding You must flood the active sites with a stronger base that elutes earlier.
| Additive | Concentration | Application | Note |
| Diethylamine (DEA) | 0.1% v/v | Standard for Normal Phase | Most effective for morpholines. |
| Triethylamine (TEA) | 0.1% v/v | Alternative to DEA | Slightly more hydrophobic. |
| Ethanolamine | 0.1% v/v | SFC Specific | Enhances peak shape in |
| TFA | DO NOT USE | Acidic | Will protonate morpholine, worsening retention and tailing on most chiral columns. |
Diagnostic Logic:
-
Check Mobile Phase: Did you forget the DEA? (Happens to the best of us).
-
Check Column History: Was this column previously used with an acid (TFA)?
-
Remedy: Flush column with 100% Ethanol + 0.5% DEA for 60 minutes to neutralize acid residues [4].
-
Module 4: Resolution Loss & Drifting
Q: I had separation yesterday, but today the retention times have shifted and peaks merged. Why?
A: This is often a Temperature or Solvation issue.
-
Temperature Hysteresis: Chiral recognition is enthalpy-driven. Lower temperatures (e.g., 15°C vs 25°C) usually increase resolution but broaden peaks. If your lab temperature fluctuates, your retention will drift.
-
Action: Use a column oven set to 25°C ± 0.1°C.
-
-
Solvent Evaporation: In Normal Phase (Hexane/EtOH), the ethanol evaporates faster than hexane from the reservoir, changing the polarity over 24 hours.
-
Action: Use capped bottles and prepare fresh mobile phase daily.
-
Visualization: Troubleshooting Logic
Caption: Rapid diagnostic flow for common morpholine separation errors.
References
-
Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Technical Report. Link
-
Daicel Chiral Technologies. (2023). Instruction Manual for Immobilized CHIRALPAK® IA, IB, IC, IG. Link
-
Bhushan, R., & Martens, J. (2001). Amino Acids and Derivatives: GITC Derivatization. Journal of Chromatography A. Link
-
Phenomenex. (2023). HPLC Troubleshooting Guide: Peak Tailing in Basic Compounds. Link
Sources
reducing side reactions in the cyclization of phenylmorpholines
Technical Support Center: -Phenylmorpholine Cyclization
Status: ● Operational Topic: Reducing Side Reactions & Impurity Profiles Audience: Process Chemists, Medicinal Chemists
Core Reaction Logic & Pathway Analysis
Before troubleshooting, users must visualize the competition between the desired intramolecular cyclization and the undesired intermolecular polymerization .
The Pathway Diagram
The following diagram illustrates the kinetic branching points where yield is lost.
Figure 1: Kinetic pathways in phenylmorpholine synthesis. The critical control point is the transition from Intermediate A to Product, which must be faster than the intermolecular side reactions.
Troubleshooting Guides (Q&A Format)
Category A: Yield & Conversion Issues
Q: My reaction stalls at 60-70% conversion. HPLC shows a large peak at RRT 0.85. What is this, and how do I push it to product?
A: The peak at RRT 0.85 is likely the open-chain intermediate ,
-
Root Cause: The cyclization step is entropically disfavored compared to the initial attack. As the reaction progresses, the accumulation of HCl (or protonated base) slows down the nucleophilicity of the nitrogen.
-
Solution:
-
Base Strength: Ensure you are using a base capable of buffering the HCl without causing elimination. An inorganic base like
or (in biphasic conditions with a phase transfer catalyst like TBAB) is superior to weak organic bases here. -
Temperature: Cyclization requires higher activation energy. If running at reflux in toluene (
), consider switching to xylene or diglyme ( ) to overcome the barrier. -
Iodide Catalyst: Add 5–10 mol% NaI or KI . This converts the terminal chloride of the intermediate into a more reactive iodide (Finkelstein reaction in situ), dramatically accelerating the ring closure.
-
Q: I am observing a significant loss of mass during workup. Where is my product going?
A:
-
Diagnostic: Check the pH of your aqueous waste stream. If
, your product is likely trapped in the aqueous layer as the hydrochloride salt. -
Protocol Fix:
-
Basify the reaction mixture to
prior to extraction. -
Use DCM (Dichloromethane) or MTBE for extraction; avoid ethyl acetate if unreacted aniline is present, as separation can be difficult.
-
Salting Out: Saturate the aqueous phase with NaCl to decrease the water solubility of the organic product.
-
Category B: Impurity Profile & Side Reactions
Q: My crude NMR shows vinyl protons (5.0–6.5 ppm). How do I prevent this?
A: This is the Elimination Impurity . Under harsh basic conditions (e.g., strong NaOH, high temp), the chloroethyl group on the intermediate undergoes E2 elimination instead of
-
Mechanism:
. -
Corrective Action:
-
Reduce Base Concentration: If using NaOH, lower the concentration or switch to a milder base like
. -
Phase Transfer Control: If using PTC (Phase Transfer Catalysis), reduce the catalyst load. Over-active transfer of hydroxide ions into the organic phase promotes elimination.
-
Q: How do I minimize the formation of "heavies" (dimers/oligomers)?
A: "Heavies" form when the mono-alkylated intermediate reacts with another molecule of aniline or intermediate instead of cyclizing. This is a classic concentration-dependent side reaction.
-
The Dilution Principle: High concentration favors intermolecular reactions (dimerization). Low concentration favors intramolecular reactions (cyclization).
-
Protocol:
-
High Dilution: Run the reaction at
concentration relative to aniline. -
Slow Addition: Do not add the bis(2-chloroethyl) ether all at once. Add it dropwise to the hot aniline/base mixture. This keeps the concentration of the electrophile low, encouraging the aniline to react with the "available" alkyl chain (cyclization) rather than finding a new partner.
-
Optimized Experimental Protocol
This protocol is designed to balance rate (yield) against selectivity (purity).
| Parameter | Recommendation | Rationale |
| Stoichiometry | Aniline (1.0 eq) : Bis-ether (1.1 eq) | Slight excess of ether ensures complete consumption of aniline, which is harder to remove. |
| Solvent | Toluene or Xylene | High boiling point required ( |
| Base | Strong enough to neutralize HCl, weak enough to minimize elimination. | |
| Catalyst | TBAI (5 mol%) | Phase transfer catalyst essential for solid-liquid reaction kinetics. |
| Temperature | Reflux ( | Essential for the second alkylation (ring closure). |
| Atmosphere | Nitrogen / Argon | Prevents oxidation of aniline to colored azo-impurities ("red tar"). |
Step-by-Step Workflow:
-
Charge Aniline,
, TBAI, and Solvent into the reactor. -
Heat to reflux.
-
Dose Bis(2-chloroethyl) ether slowly over 1–2 hours. Crucial for reducing dimers.
-
Hold at reflux for 12–16 hours. Monitor by HPLC/TLC.
-
Cool to
. Filter off inorganic salts ( ). -
Wash filtrate with water (pH adjusted to 10).
-
Distill solvent and then vacuum distill product (bp
at 30 mmHg) to obtain clear oil.
References
-
Review of Morpholine Synthesis
- Title: "Recent progress in the synthesis of morpholines."
- Source:Semantic Scholar (2015).
-
URL:[Link]
-
Mechanistic Insight (Cyclization Kinetics)
- Title: "Kinetics of the intramolecular cyclization of bis(2-chloroethyl)
- Source:PubMed (1985).
-
URL:[Link]
-
Impurity Profiling Standards
-
Alternative "Green" Synthesis (Ethylene Sulfate)
Validation & Comparative
Optimizing CNS Penetration and Metabolic Stability: A Comparative PK Analysis of Dichloro-Substituted Morpholines
Executive Summary: The Halogenation Advantage
In medicinal chemistry, the morpholine ring is a "privileged scaffold" used to modulate basicity (
This guide provides a comparative pharmacokinetic (PK) analysis of Native Morpholine Scaffolds versus 3,5-Dichloro-Substituted Analogs . By strategically introducing chlorine atoms, researchers can exploit the "Chlorine Effect"—simultaneously blocking metabolic soft spots (steric hindrance) and increasing lipophilicity to enhance Blood-Brain Barrier (BBB) permeability.
Key Comparative Findings
| Feature | Native Morpholine Scaffold | 3,5-Dichloro-Substituted Morpholine |
| Metabolic Stability ( | Low. Rapid oxidation to morpholin-3-one or ring-opening (lactam formation). | High. Chlorine sterically and electronically blocks CYP-mediated hydroxylation. |
| Lipophilicity (LogP) | Low to Moderate. Good solubility but limited passive diffusion. | Increased. Halogenation typically increases LogP by ~0.5–1.0 unit, aiding membrane crossing. |
| BBB Permeability ( | Limited. Often requires active transport or high dosing. | Enhanced. Higher lipophilicity drives passive diffusion into the CNS. |
| Clearance ( | High. Substrate for CYP3A4/2D6. | Reduced. Lower intrinsic clearance due to metabolic blockade. |
Mechanistic Analysis: Why Dichloro-Substitution Works
To understand the PK shift, we must analyze the interaction between the morpholine ring and the CYP450 catalytic center.
Metabolic Blockade (The "Metabolic Switch")
Native morpholine rings are prone to
-
Mechanism: Substituting chlorine at the C3 and C5 positions creates significant steric bulk that prevents the CYP heme-iron oxo species from accessing the C-H bonds. Furthermore, the electron-withdrawing nature of chlorine deactivates the ring towards electrophilic attack.
Lipophilicity and CNS Penetration
Chlorine is a "lipophilic electron-withdrawing group."
-
Effect: It reduces the basicity of the morpholine nitrogen (lowering
), which increases the fraction of non-ionized drug at physiological pH (7.4). -
Result: Only the non-ionized form can passively diffuse across the endothelial cells of the BBB.
Visualization: Metabolic Pathway & Blockade
The following diagram illustrates the oxidative vulnerability of the native ring versus the stability of the dichloro-analog.
Figure 1: Comparative metabolic fate. The native scaffold undergoes rapid oxidation, while the dichloro-analog resists CYP attack and favors CNS distribution.
Experimental Validation Protocols
To validate these PK improvements in your own pipeline, use the following self-validating protocols. These are designed to isolate specific PK parameters (Metabolic Stability and Permeability).
Protocol A: Microsomal Stability Assay (In Vitro )
Objective: Quantify the intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of Test Compound A (Native) and B (Dichloro) in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
-
Incubation System:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Reaction Mix: 0.5 mg/mL microsomal protein + 1 µM Test Compound.
-
Pre-incubation: 5 mins at 37°C.
-
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Critical: Include a "No NADPH" control to rule out chemical instability.
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Quench: Add 100 µL sample to 300 µL ice-cold Acetonitrile (containing internal standard).
-
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines ( ).
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: Predict BBB penetration potential without animal usage.
-
Membrane Coating: Coat the PVDF filter of the donor plate with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).
-
Donor Phase: Add 200 µL of compound (10 µM) in PBS (pH 7.4) to the donor well.
-
Acceptor Phase: Add 200 µL of PBS to the acceptor well.
-
Incubation: Sandwich the plates and incubate for 18 hours at room temperature in a humidity chamber (to prevent evaporation).
-
Quantification: Measure concentration in both Donor and Acceptor wells via UV-Vis or LC-MS.
-
Validation: Use Verapamil (High Permeability) and Theophylline (Low Permeability) as controls.
Decision Framework for Lead Optimization
Use this logic flow to determine when to apply dichloro-substitution.
Figure 2: Optimization workflow. Halogenation is triggered by poor metabolic stability or low CNS penetration.
References
-
Tzara, A., et al. (2020).[1] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Link
-
Gerebtzoff, G., et al. (2004). Halogenation of drugs enhances membrane binding and permeation.[2][3] ChemBioChem. Link
-
Combès, S., et al. (2020). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. Link
-
Kumari, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. Link
-
Borsari, C., et al. (2023).[2] Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(2,5-Dichlorophenyl)morpholine
Hazard Identification and Risk Assessment: A Structural Analysis
In the absence of a dedicated SDS, a thorough risk assessment must be predicated on the known hazards of the compound's core components. 2-(2,5-Dichlorophenyl)morpholine is a halogenated aromatic amine derivative. Its hazard profile is a composite of the risks associated with both the morpholine moiety and the dichlorobenzene moiety.
-
Morpholine Component: Morpholine (CAS 110-91-8) is a well-characterized compound. It is known to be a flammable liquid and a medium-strong base.[1] It is corrosive to the eyes, skin, and respiratory tract.[1] Acute exposure can cause severe burns, and it is classified as toxic in contact with skin or if inhaled, and harmful if swallowed.[2][3][4]
-
Dichlorophenyl Component: The presence of a dichlorinated benzene ring classifies this compound as a halogenated aromatic hydrocarbon. Such compounds are often toxic and pose significant environmental hazards due to their persistence. A primary concern during the disposal of chlorinated aromatics is the potential for the formation of highly toxic dioxins and furans if not incinerated at appropriate temperatures.[5]
Based on this analysis, this compound should be handled as a substance with the potential hazards summarized in the table below.
| Hazard Category | Anticipated Risk | Primary Rationale |
| Acute Toxicity | Harmful or toxic if swallowed, inhaled, or in contact with skin. | Based on the known toxicity of morpholine and halogenated organic compounds.[2][3][4] |
| Corrosivity | Causes severe skin burns and eye damage. | Inherited from the corrosive nature of the morpholine functional group.[1][2] |
| Flammability | Flammable liquid and vapor. | The parent compound, morpholine, is a flammable liquid.[6][7] |
| Environmental Hazard | Persistent in the environment and potentially harmful to aquatic life. | Characteristic of chlorinated aromatic compounds. |
| Reactivity | Reacts with strong oxidizing agents and acids. | The amine group in morpholine is basic and can react exothermically with acids.[3] |
Regulatory Framework: Classifying Your Waste
Proper disposal is a legal requirement governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8]
EPA RCRA Waste Classification
A critical step in the disposal process is determining the appropriate hazardous waste code. As this compound is not explicitly listed by name, it must be classified based on its characteristics and the process that generated it. It would likely fall under the "F-List" for wastes from non-specific sources.
| Potential RCRA Code | Description | Justification for Consideration |
| F002 | The following spent halogenated solvents... | If used as a solvent and contains, before use, a total of ten percent or more (by volume) of certain listed halogenated solvents.[9] |
| F021, F022, F023, F026, F027 | Wastes from the production or manufacturing use of tri-, tetra-, or pentachlorophenol, or other chlorinated benzenes and phenols.[9][10][11] | If the waste is generated as a byproduct or unused reactant in processes involving these classes of compounds. |
| D001 (Ignitability) | Liquids with a flash point below 60°C (140°F).[8] | Morpholine has a flash point of 35°C, making this characteristic likely.[1] |
| D002 (Corrosivity) | Aqueous wastes with a pH ≤ 2 or ≥ 12.5.[8] | As a morpholine derivative, it is a base and could create a corrosive solution.[12] |
Actionable Directive: You must consult your institution's EHS department to make the final waste code determination. This is a legally mandated step.
Personnel Safety and Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent safety protocols are mandatory.
-
Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required at all times.
-
Eye Protection: Chemical safety goggles and a full-face shield.[6]
-
Hand Protection: Nitrile or other chemically resistant gloves. Ensure gloves are compatible with chlorinated organic compounds. Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection: A flame-resistant lab coat. For larger quantities or in case of a spill, a chemically resistant apron or full suit is recommended.
-
Respiratory Protection: While a fume hood is the primary control, your institution's EHS department may require respirator use for certain procedures, such as spill cleanup.[6]
-
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is crucial to ensure safe and compliant disposal.
Step 1: Container Selection Use only approved, chemically compatible hazardous waste containers. The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid. Borosilicate glass or Teflon-lined containers are often suitable.
Step 2: Waste Collection Collect all waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves, weigh paper), in the designated waste container.
Step 3: Avoid Mixing Do not mix this waste stream with other, incompatible waste types. Specifically, avoid mixing with:
-
Strong acids (can cause a violent exothermic reaction).[3]
-
Strong oxidizing agents.[3]
-
Non-halogenated solvent waste (mixing can complicate disposal and increase costs).
Step 4: Labeling Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate estimation of the concentration and volume.
-
The associated hazard characteristics (e.g., "Flammable," "Corrosive," "Toxic").
-
The date accumulation started.
Step 5: Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be in a secondary container to contain any potential leaks and away from heat or ignition sources.
Diagram: Waste Segregation Workflow
Caption: Waste segregation decision tree.
Step-by-Step Disposal Procedures
The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste management company. Laboratory personnel should never attempt to dispose of this chemical down the drain or in regular trash.
Step 1: Complete Waste Tag Ensure the hazardous waste tag on your container is complete and accurate.
Step 2: Schedule a Pickup Contact your institution's EHS department to schedule a hazardous waste pickup. Follow their specific procedures for requesting this service.
Step 3: Prepare for Transport Ensure the container lid is tightly sealed and the exterior of the container is clean and free of contamination before the EHS team arrives.
Step 4: Manifesting and Final Disposal The EHS department will transport the waste to a central accumulation facility, where it will be consolidated with other compatible wastes. A hazardous waste manifest, a legal document that tracks the waste from "cradle to grave," will be created. The contracted waste disposal company will then transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Recommended Disposal Method: The most appropriate disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with scrubbers and afterburners to neutralize acidic gases and destroy any potential dioxin byproducts.[13]
Diagram: Overall Disposal Workflow
Caption: Cradle-to-grave disposal process.
Emergency Procedures
Spill:
-
Minor Spill (in fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the contaminated absorbent in a designated hazardous waste container. Decontaminate the area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's emergency response team and EHS department immediately. Prevent the spill from entering drains.[14][15]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][16]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14]
References
- Morpholine - SAFETY DATA SHEET. (2025, April 16). Ing. Petr Švec - PENTA s.r.o.
- Morpholine SDS, 110-91-8 Safety D
- Chemical detoxification of toxic chlorinated aromatic compounds. (1984, October 10).
- Understanding Morpholine: Properties, Safety, and Purchasing Insights. NINGBO INNO PHARMCHEM CO.,LTD.
- Safety D
- Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
- Morpholine. Santa Cruz Biotechnology.
- ICSC 0302 - MORPHOLINE. Inchem.org.
- Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing).
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
- Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.
- Morpholine - Safety D
- Safety Data Sheet Morpholine Revision 5, D
- Process for destroying chlorinated aromatic compounds. (US6222089B1).
- Frequently-used federal hazardous waste codes.
- Hazardous Substance Fact Sheet. NJ.gov.
- SAFETY D
- Waste Code - RCRAInfo. EPA.
- EPA HAZARDOUS WASTE CODES.
- Safety D
- MORPHOLINE. (2022, September 22).
- Aldrich A55004 - • SAFETY D
- MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8. CDH Fine Chemical.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA.
- Federal (RCRA-TCLP) and state (title 22-stlc,ttlc) hazardous waste criteria. Eurofins.
Sources
- 1. ICSC 0302 - MORPHOLINE [inchem.org]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. redox.com [redox.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. data.epo.org [data.epo.org]
- 6. echemi.com [echemi.com]
- 7. nbinno.com [nbinno.com]
- 8. epa.gov [epa.gov]
- 9. rcrainfo.epa.gov [rcrainfo.epa.gov]
- 10. dec.vermont.gov [dec.vermont.gov]
- 11. wku.edu [wku.edu]
- 12. eurofinsus.com [eurofinsus.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. nj.gov [nj.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2,5-Dichlorophenyl)morpholine
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 2-(2,5-Dichlorophenyl)morpholine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from its structural analogues—morpholine and dichlorinated aromatic compounds—to establish a robust framework for personal protective equipment (PPE) and safe handling protocols. Our approach is rooted in a conservative assessment of potential hazards to ensure the highest level of safety in the laboratory.
The chemical structure of this compound combines the hazardous properties of both morpholine, a corrosive and flammable liquid[1][2][3][4][5][6], and halogenated aromatic compounds, which are known for their potential toxicity[7][8][9][10]. Therefore, a comprehensive PPE strategy is critical to mitigate risks of exposure through inhalation, skin contact, and ingestion.
Hazard Analysis and Risk Mitigation
The primary hazards associated with this compound are inferred from its constituent parts:
-
Morpholine Moiety: The morpholine component suggests that the compound may be corrosive, causing severe skin burns and eye damage.[1][3][4][6] It is also likely to be harmful if swallowed or inhaled.[1][3][4]
-
Dichlorophenyl Moiety: The presence of a dichlorinated phenyl group indicates potential for long-term health effects, including liver toxicity and possible carcinogenicity, similar to other halogenated organic compounds.[7][8][11][12]
Given these potential hazards, all handling of this compound should be conducted within a designated area, such as a chemical fume hood, to minimize inhalation exposure.[11]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to ensure comprehensive protection. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes & Face | Safety Goggles and Face Shield | Tightly fitting chemical splash goggles are essential. A full-face shield must be worn over the goggles when there is a risk of splashing or when handling larger quantities.[13] |
| Hands | Double-Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile or neoprene gloves.[13] The outer glove should be removed and disposed of immediately after handling the compound. Inspect gloves for any signs of degradation or puncture before use. |
| Body | Chemical-Resistant Lab Coat or Apron | A lab coat made of a material resistant to chemical permeation is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[13] |
| Respiratory | Chemical Fume Hood or Respirator | All manipulations of this compound must be performed in a certified chemical fume hood.[14] If a fume hood is unavailable or during a significant spill, a full-face respirator with organic vapor cartridges is necessary.[1][15] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Impervious, closed-toed shoes are required to protect against spills. Shoe covers should be considered for work in designated areas. |
Experimental Workflow: Safe Handling and Disposal
The following diagram and step-by-step protocol outline the safe handling workflow for this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Place all necessary equipment and reagents inside the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weigh boat.
-
Dissolving/Reacting: Perform all liquid transfers and reactions within the fume hood. Use caution to avoid splashes.
-
-
Cleanup and Disposal:
-
Decontamination: After the procedure, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Waste Segregation: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated, sealed container for halogenated organic waste.[11][12][16] Do not dispose of this waste down the drain.[11]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat/apron, inner gloves, and finally, safety goggles. Wash hands thoroughly with soap and water after removing all PPE.[11]
-
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
Emergency Response Plan
Caption: Emergency Response for Spills or Exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][15] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for halogenated waste.[17] For larger spills, evacuate the area and follow your institution's emergency procedures.
By adhering to these stringent PPE and handling protocols, researchers can safely work with this compound, minimizing the risk of personal exposure and environmental contamination.
References
-
NIOSH Pocket Guide to Chemical Hazards - Morpholine. Centers for Disease Control and Prevention. Available at: [Link]
- Safety Data Sheet for Morpholine. (Generic). Multiple sources provide similar information. An example can be found from suppliers like Sigma-Aldrich or Thermo Fisher Scientific.
-
Safety Data Sheet Morpholine. Redox. Available at: [Link]
-
Toxicology and Carcinogenesis Studies of p,p'-Dichlorodiphenyl Sulfone in Rats and Mice. National Toxicology Program. Available at: [Link]
- Toxicology and Carcinogenesis Studies of p,p'-Dichlorodiphenyl Sulfone in Rats and Mice. National Toxicology Program Technical Report Series.
- Safety Data Sheet for Morpholine-d8. CDN Isotopes.
- Morpholine Safety D
-
Halogenated Solvents Safety Procedures. Washington State University. Available at: [Link]
- Morpholine Safety D
- Morpholine Safety D
- Safety Data Sheet: Morpholine. Chemos GmbH & Co.KG.
- Full chemical resistant personal protective equipment (PPE) ensemble.
- Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT). PMC. Available at: [Link]
- Safety D
- Safety D
- Halogenated Waste Guidelines. (Generic). Many institutions provide guidelines.
- Halogenated Organic Liquids - Standard Oper
- PSFC Halogenated Solvents Safety. MIT Plasma Science and Fusion Center.
- DDT General Fact Sheet.
-
Dichlorodiphenyltrichloroethane (DDT). American Chemical Society. Available at: [Link]
-
Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. redox.com [redox.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. trc-corp.com [trc-corp.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acs.org [acs.org]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
- 16. uakron.edu [uakron.edu]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
